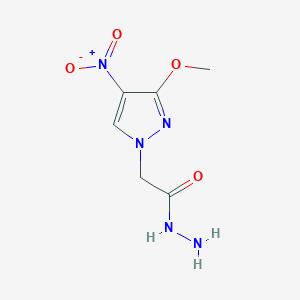![molecular formula C10H11ClO5S B2579190 Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate CAS No. 18944-99-5](/img/structure/B2579190.png)
Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate” is a chemical compound with the molecular formula C10H11ClO5S . It has an average mass of 278.709 Da and a monoisotopic mass of 278.001556 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate” consists of a methyl ester group attached to a phenyl ring, which is further substituted with a chlorosulfonyl group and a methoxy group .Physical And Chemical Properties Analysis
“Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
- Research Context: The study by Coleman et al. (2000) discusses the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Compounds like acetochlor, alachlor, butachlor, and metolachlor were analyzed for their metabolic pathways and potential carcinogenicity.
- Potential Application: Understanding the metabolism of these herbicides can provide insights into the environmental and health impacts of similar compounds, including Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate.
- Reference: (Coleman et al., 2000).
Soil Reception and Activity of Herbicides
- Research Context: Banks and Robinson (1986) investigated the impact of wheat straw and irrigation on the reception and activity of herbicides like acetochlor, alachlor, and metolachlor in soil.
- Potential Application: This study's findings could be relevant for understanding the environmental behavior of Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate, especially in agricultural settings.
- Reference: (Banks & Robinson, 1986).
Production of Phenylacetic Acid Derivatives
- Research Context: Varma et al. (2006) studied the production of phenylacetic acid derivatives by Curvularia lunata, highlighting the synthesis of compounds with potential antimicrobial and antioxidant activities.
- Potential Application: This research might provide a basis for exploring the synthesis and applications of similar compounds, including Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate, in pharmaceutical or agricultural products.
- Reference: (Varma et al., 2006).
Metolachlor and Alachlor Breakdown in Aquatic Systems
- Research Context: Graham et al. (1999) explored the transformation of metolachlor and alachlor in aquatic systems, analyzing their breakdown products and transformation pathways.
- Potential Application: Insights from this study could be useful for environmental risk assessments of related compounds, including Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate, particularly in water bodies.
- Reference: (Graham et al., 1999).
Safety and Hazards
“Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate” is classified as a dangerous compound. It has hazard statements H302, H314, H315, H319, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 2-(2-chlorosulfonyl-5-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-15-8-3-4-9(17(11,13)14)7(5-8)6-10(12)16-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEBPHZBDNEOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

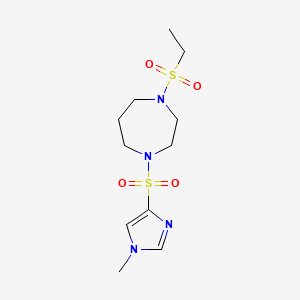

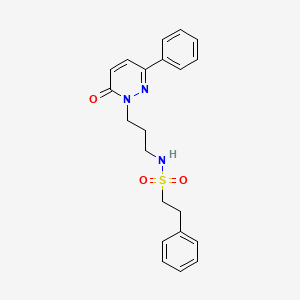
![(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2579111.png)
![N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2579113.png)
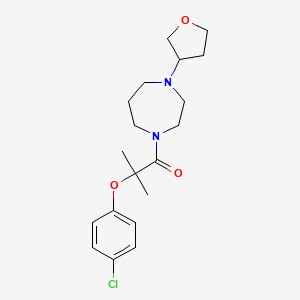
![benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2579115.png)
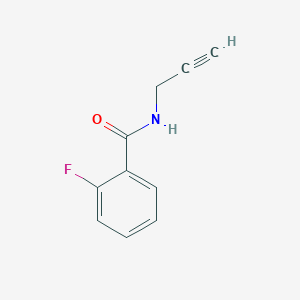

![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579122.png)
![1-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2579126.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2579127.png)
![9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2579128.png)
